

Physical and chemical properties of 2',3'-di-O-acetylguanosine

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Compound of Interest

Compound Name: 2',3'-di-O-acetylguanosine

Cat. No.: B15073874

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Technical Guide: 2',3'-di-O-acetylguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-di-O-acetylguanosine is a chemically modified nucleoside, a derivative of the naturally occurring guanosine. The addition of two acetyl groups to the 2' and 3' positions of the ribose sugar moiety alters its physicochemical properties, potentially influencing its stability, solubility, and biological activity. Such modifications are of significant interest in medicinal chemistry and drug development, where they can be used to enhance the therapeutic potential of nucleoside analogs. This document provides a comprehensive overview of the available technical data on **2',3'-di-O-acetylguanosine**.

It is important to note that while general information is available, specific experimental data for **2',3'-di-O-acetylguanosine** is limited in the current scientific literature. Much of the detailed experimental data available is for the closely related compound, 2',3',5'-tri-O-acetylguanosine, which will be used as a point of comparison throughout this guide.

Physical and Chemical Properties

Quantitative data for **2',3'-di-O-acetylguanosine** is summarized below. For comparative purposes, data for the related compound 2',3',5'-tri-O-acetylguanosine is also included where available, as it is more extensively characterized.



Property	2',3'-di-O-acetylguanosine	2',3',5'-tri-O- acetylguanosine
Molecular Formula	C14H17N5O7[1]	C16H19N5O8
Molecular Weight	367.31 g/mol [1]	409.35 g/mol
Appearance	Solid (predicted)	White to off-white crystalline powder
Melting Point	No data available	226-231 °C
Solubility	DMSO: 17.86 mg/mL (48.62 mM)[2]	Slightly soluble in DMSO
Purity	≥98.0% (determined by LC-MS)[2]	≥98%

Spectral Data

Detailed spectral data for **2',3'-di-O-acetylguanosine** is not readily available in the public domain. The identity of commercially available **2',3'-di-O-acetylguanosine** has been confirmed by NMR and LC-MS[2]. For reference, the ¹H NMR data for the related compound, 2',3',5'-tri-O-acetylguanosine, in DMSO-d6 shows characteristic shifts for the acetyl protons and the ribose and guanine moieties[3]. It is expected that the ¹H and ¹³C NMR spectra of **2',3'-di-O-acetylguanosine** would show similar characteristic peaks, with the notable absence of the 5'-O-acetyl signal.

Experimental Protocols

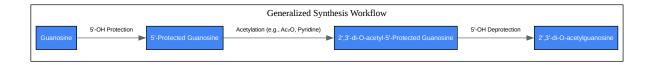
Detailed experimental protocols for the specific synthesis and purification of **2',3'-di-O-acetylguanosine** are not extensively described in the available literature. However, general methods for the acylation and purification of nucleosides can be adapted.

Synthesis

A plausible synthetic route for **2',3'-di-O-acetylguanosine** would involve the selective protection of the 5'-hydroxyl group of guanosine, followed by acetylation of the 2' and 3'-



hydroxyl groups, and subsequent deprotection of the 5'-hydroxyl group. A generalized workflow is presented below.

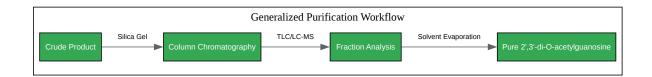


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Caption: Generalized workflow for the synthesis of 2',3'-di-O-acetylguanosine.

Purification

Purification of acetylated nucleosides like **2',3'-di-O-acetylguanosine** typically involves standard chromatographic techniques. Given its predicted polarity, a combination of normal and/or reversed-phase chromatography would likely be effective.



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Caption: Generalized workflow for the purification of **2',3'-di-O-acetylguanosine**.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of **2',3'-di-O-acetylguanosine** in any signaling pathways. As a modified nucleoside, it could potentially act as a prodrug, being metabolized intracellularly to an



active form that might interfere with nucleic acid synthesis or other cellular processes. Further research is required to elucidate its biological function.

The diagram below illustrates a hypothetical mechanism of action for a generic acetylated guanosine analog, which could be applicable to **2',3'-di-O-acetylguanosine** pending experimental validation.



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Caption: Hypothetical mechanism of action for an acetylated guanosine analog.

Conclusion

2',3'-di-O-acetylguanosine is a modified nucleoside with potential applications in biomedical research and drug discovery. However, a comprehensive understanding of its physical, chemical, and biological properties is currently hampered by a lack of specific experimental data. This guide summarizes the available information and provides a framework for future research into this compound. Further investigation is warranted to fully characterize **2',3'-di-O-acetylguanosine** and to explore its potential as a therapeutic agent.

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